
6-Chloro-4-fluoro-3-methoxypyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridazine, 6-chloro-4-fluoro-3-methoxy- is a heterocyclic aromatic compound that belongs to the pyridazine family. Pyridazines are six-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of chlorine, fluorine, and methoxy substituents at the 6, 4, and 3 positions, respectively. Pyridazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 6-chloro-4-fluoro-3-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyaniline, 4-fluorobenzaldehyde, and 6-chloropyridazine.
Formation of Intermediate: The initial step involves the condensation of 3-methoxyaniline with 4-fluorobenzaldehyde under acidic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with 6-chloropyridazine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to form the desired pyridazine derivative.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of Pyridazine, 6-chloro-4-fluoro-3-methoxy- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridazine, 6-chloro-4-fluoro-3-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridazines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products:
- Substituted pyridazines with various functional groups.
- N-oxides and dihydropyridazines.
- Coupled products with extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
Pyridazine, 6-chloro-4-fluoro-3-methoxy- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of Pyridazine, 6-chloro-4-fluoro-3-methoxy- involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: The compound can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathways Involved: Key pathways include the inhibition of tyrosine kinases, modulation of G-protein coupled receptors, and interference with DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Pyridazine, 6-chloro-4-fluoro-3-methoxy- can be compared with other pyridazine derivatives such as:
Pyridazine, 3,6-dichloro-4-fluoro-: Similar structure but with different substituents, leading to variations in biological activity.
Pyridazine, 4-methoxy-3,6-dichloro-: Another derivative with distinct substituents, affecting its chemical reactivity and applications.
Pyridazine, 3,6-difluoro-4-methoxy-: Differing in the position and type of halogen substituents, influencing its pharmacological profile.
The uniqueness of Pyridazine, 6-chloro-4-fluoro-3-methoxy- lies in its specific combination of substituents, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
92920-34-8 |
|---|---|
Molekularformel |
C5H4ClFN2O |
Molekulargewicht |
162.55 g/mol |
IUPAC-Name |
6-chloro-4-fluoro-3-methoxypyridazine |
InChI |
InChI=1S/C5H4ClFN2O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3 |
InChI-Schlüssel |
KPISJFRYCHLQTJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN=C(C=C1F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12096339.png)
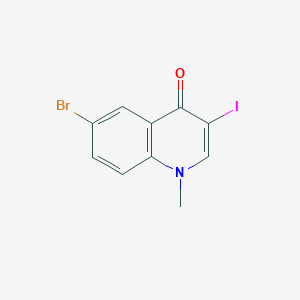
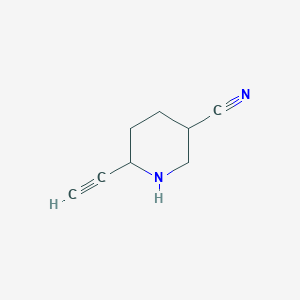
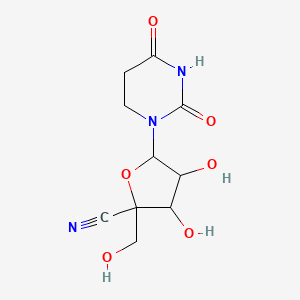


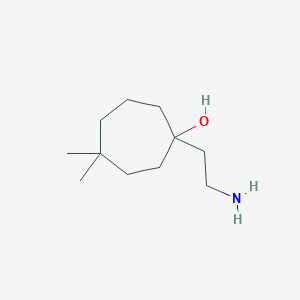
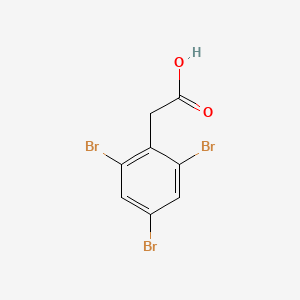


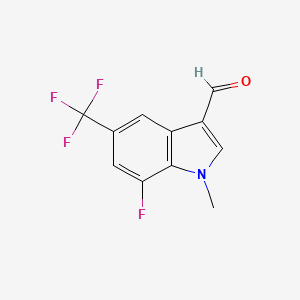
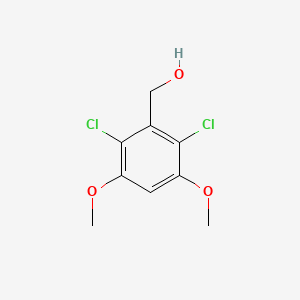

![(2E)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12096416.png)
